4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
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Overview
Description
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine is a complex organic compound characterized by its unique structure, which includes a brominated pyrazole ring, an azetidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the brominated pyrazole intermediate. This intermediate is then reacted with azetidine and morpholine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as azides or nitriles, into the pyrazole ring.
Scientific Research Applications
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine and morpholine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
- 4-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
- 4-{3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
Uniqueness
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c13-11-5-14-17(9-11)8-10-6-16(7-10)12(18)15-1-3-19-4-2-15/h5,9-10H,1-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWLRDOZOPJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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